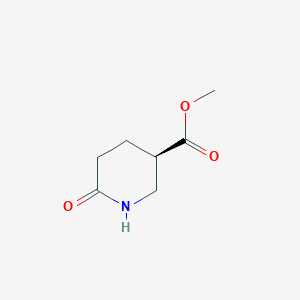

(R)-methyl 6-oxopiperidine-3-carboxylate

Description

Significance of Piperidinone Scaffolds in Organic and Medicinal Chemistry

The piperidinone skeleton is a privileged scaffold in drug discovery and organic synthesis. Piperidine (B6355638) rings are found in a vast number of pharmaceuticals and natural products. The inclusion of an oxo (ketone) group to form a piperidinone introduces a functional handle that can be used for further chemical modifications.

Piperidinone derivatives have demonstrated a wide range of biological activities, making them attractive targets for medicinal chemists. nih.gov Research has shown their potential in the development of therapeutic agents for various diseases. For instance, certain piperidinone-containing compounds have been investigated for their anti-cancer properties. nih.gov The rigid structure of the piperidinone ring can help in orienting substituents in a specific three-dimensional arrangement, which is often crucial for binding to biological targets like enzymes and receptors.

The versatility of the piperidinone core allows for the synthesis of diverse molecular architectures, including spirocyclic systems, which are of growing interest in modern drug design due to their inherent three-dimensionality.

Overview of Chiral Lactams as Versatile Synthetic Intermediates

Lactams, particularly chiral lactams, are fundamental building blocks in asymmetric synthesis. A lactam is a cyclic amide, and the presence of a stereocenter, as in (R)-methyl 6-oxopiperidine-3-carboxylate, makes it an enantiomerically pure starting material or intermediate. This is critical in pharmaceutical development, where often only one enantiomer of a drug is responsible for the desired therapeutic effect, while the other may be inactive or cause unwanted side effects.

The constrained ring structure of lactams provides a platform for stereocontrolled reactions, allowing chemists to introduce new stereocenters with a high degree of precision. Chiral lactams can be synthesized through various methods, including catalytic asymmetric reactions that transform prochiral starting materials into enantioenriched products.

These intermediates are used in the synthesis of a wide array of complex molecules, including:

Alkaloids: A diverse group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms.

Amino acids: The building blocks of proteins.

Peptidomimetics: Compounds that mimic the structure and function of peptides.

The reactivity of the amide bond and the functionality elsewhere on the lactam ring can be strategically exploited to construct intricate molecular frameworks.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl (3R)-6-oxopiperidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-11-7(10)5-2-3-6(9)8-4-5/h5H,2-4H2,1H3,(H,8,9)/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YORUFIOEZHJAEZ-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(=O)NC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CCC(=O)NC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations of the Piperidinone Skeleton

Derivatization Strategies of the Piperidinone Scaffold

The strategic modification of the piperidinone ring is crucial for exploring structure-activity relationships in drug discovery programs. Key derivatization approaches focus on introducing substituents at various positions of the ring, constructing more complex polycyclic systems, and conjugating the scaffold with other important chemical entities like amino acids.

Alkylation and arylation reactions are fundamental transformations for modifying the piperidinone core. These reactions can be targeted at the nitrogen atom of the lactam or at specific carbon atoms on the ring, depending on the reaction conditions and the catalytic system employed.

N-alkylation is a common strategy to introduce substituents on the lactam nitrogen. For instance, in related 4-aryl-2-oxopiperidine-3-carboxylate systems, the nitrogen has been successfully alkylated with methyl or benzyl (B1604629) groups. A typical procedure involves dissolving the parent compound in a suitable solvent and adding an alkylating agent, such as in the synthesis of ethyl trans(+/-)-1-methyl-2-oxo-4-phenyl-3-piperidinecarboxylate. google.com

Carbon-carbon bond formation directly on the piperidine (B6355638) ring represents a more advanced approach. Dirhodium catalysts have been shown to be effective for the site-selective functionalization of N-substituted piperidines. nih.gov These catalysts can direct the introduction of arylacetate groups to the C2, C3, or C4 positions, demonstrating a high level of control over regioselectivity. Furthermore, transition-metal-catalyzed reactions, particularly with palladium, are well-established for the arylation of carboxylic acids and their derivatives, suggesting potential pathways for direct C-H arylation on the piperidinone ring under appropriate directing-group strategies. nii.ac.jp

| Reaction Type | Position | Reagents/Catalyst | Example Product Class | Reference |

|---|---|---|---|---|

| N-Alkylation | N-1 | Methylamine, Adams catalyst, H₂ | N-Methyl-2-oxopiperidine-3-carboxylates | google.com |

| C-H Functionalization | C-2, C-3, or C-4 | Dirhodium catalysts (e.g., Rh₂(R-TCPTAD)₄) | Arylacetate-substituted piperidines | nih.gov |

| Ortho-Arylation (conceptual) | C-H bond ortho to a directing group | Palladium catalysts (e.g., Pd(OAc)₂) | Ortho-aryl substituted derivatives | nii.ac.jp |

The construction of spirocyclic and fused-ring systems from the piperidinone scaffold significantly increases molecular complexity and three-dimensionality, which are desirable features for novel therapeutic agents. mdpi.com

Spirocycles can be synthesized by leveraging the ketone functionality of the piperidinone ring (or a precursor). For example, methodologies developed for creating spiro heterocyclic steroids often involve the reaction of a steroidal ketone with appropriate reagents to form spiro-oxazolines, spiro-thiazolidinones, or spiro-lactones. beilstein-journals.org These strategies could be adapted to the 6-oxopiperidine core, potentially by first converting the lactam carbonyl to a more reactive group or by using a precursor like 4-oxopiperidine-3-carboxylate.

The synthesis of fused ring systems often involves multi-component reactions where the piperidinone acts as one of the core components. One-pot, three-component reactions involving a heterocyclic thiol, an isocyanide, and an acetylenedicarboxylate (B1228247) have been successfully used to create fused thiazine-dicarboxylates and thiazole-pyrimidines. mdpi.com This approach highlights a powerful strategy for rapidly assembling complex fused systems from simple building blocks, a methodology applicable to derivatives of 6-oxopiperidine.

| System Type | Synthetic Strategy | Key Precursor Functionality | Example of Resulting Heterocycle | Reference |

|---|---|---|---|---|

| Spirocycle | Condensation/Cycloaddition | Ketone | Spiro-1,3-thiazolidin-4-one | beilstein-journals.org |

| Fused Ring | One-Pot Three-Component Reaction | Acidic N-H or S-H group | Pyrimido[2,1-b] researchgate.netrsc.orgthiazine | mdpi.com |

Conjugating the piperidinone scaffold to amino acids or peptides is a strategy used to enhance biological activity, improve pharmacokinetic properties, or create novel peptidomimetics. The carboxylic acid functionality at the C-3 position (after hydrolysis of the methyl ester) is the primary handle for such modifications.

Standard peptide coupling methods can be employed to form an amide bond between the C-3 carboxyl group of the piperidinone and the N-terminus of an amino acid or peptide. nih.gov This approach is a cornerstone of medicinal chemistry for creating complex molecules. Selective activation of the C-terminal carboxylic acid in the presence of other reactive groups is a key challenge, often addressed through enzymatic methods or the use of protecting groups. nih.govnih.gov The resulting conjugates merge the structural features of the piperidinone ring with the biochemical properties of amino acids. For instance, the carboxylic acid group on a piperidinone derivative can be used to form amide bonds, making it a valuable intermediate for peptide synthesis and bioconjugation applications. chemshuttle.com The incorporation of N-methyl amino acids is another strategy to modulate the properties of the final conjugate. mdpi.com

Synthesis of Analogs and Conjugates for Structural Diversification

The synthesis of analogs and conjugates is essential for building chemical libraries for high-throughput screening and for optimizing lead compounds. The 6-oxopiperidine-3-carboxylate framework has been utilized to generate a variety of derivatives.

A key strategy involves the 1,3-dipolar cycloaddition of an acetylenic compound onto an α-azido-α′-bromoadipate precursor, which, after subsequent reaction with sodium azide (B81097) and catalytic hydrogenation, yields lactams with tetrazole and triazole substituents. researchgate.net This method provides a pathway to novel heterocyclic-substituted piperidinone analogs. Another approach involves the synthesis of anilino-esters from piperidone precursors, which can then be N-acylated to produce key intermediates for complex pharmaceutical agents, such as analogs of fentanyl. researchgate.net Furthermore, general procedures have been established for synthesizing libraries of 1-alkyl-2-aryl-6-oxopiperidine-3-carboxylic acids, allowing for systematic variation at multiple positions of the scaffold. rsc.org

| Analog Class | Key Synthetic Step | Example Substituent | Reference |

|---|---|---|---|

| Triazolyl-pipecolic acid derivatives | 1,3-dipolar cycloaddition | 4,5-substituted-1H-1,2,3-triazol-1-yl | researchgate.net |

| Tetrazolyl-pipecolic acid derivatives | Reaction with sodium azide and hydrogenation | 5-phenyltetrazol-2-yl | researchgate.net |

| N-Acyl-anilino-piperidine carboxylates | N-Acylation with propionyl chloride | 4-[(1-oxopropyl)phenylamino] | researchgate.net |

| N-Alkyl-Aryl-piperidine carboxylic acids | Michael addition and subsequent reactions | 1-propyl-2-(4-fluorophenyl) | rsc.org |

Catalytic Approaches for Ring Modification and Functionalization

Modern catalytic methods offer precise and efficient ways to modify the piperidinone ring, often with high levels of chemo-, regio-, and stereoselectivity. These approaches are critical for accessing derivatives that are difficult to synthesize using classical methods.

Dirhodium-catalyzed C-H functionalization has emerged as a powerful tool for the selective introduction of functional groups onto the piperidine ring. nih.gov By carefully selecting the catalyst and reaction conditions, it is possible to direct the addition of arylacetate moieties to the C2, C3, or C4 positions of the piperidine scaffold. This method provides a direct route to a library of positional analogs from a common precursor. nih.gov

Organic photoredox catalysis enables the functionalization of saturated nitrogen-containing heterocycles through a two-step dehydrogenation and β-functionalization sequence. nih.gov This process involves the initial formation of an unsaturated ene-carbamate from the piperidine, followed by a photoredox-catalyzed hydrofunctionalization with a suitable nucleophile. This strategy opens up new avenues for introducing a wide range of substituents at the β-position (C3) of the piperidine ring. nih.gov

Role As a Chiral Building Block in Complex Molecule Synthesis

Precursors for Drug Discovery Scaffolds and Chemical Libraries

The unique structural features of (R)-methyl 6-oxopiperidine-3-carboxylate make it an ideal starting point for the generation of molecular scaffolds used in drug discovery and the construction of chemical libraries for high-throughput screening.

Utility in Medicinal Chemistry and Pharmaceutical Research

The piperidine (B6355638) ring is a prevalent motif in many pharmaceuticals due to its favorable physicochemical properties, including aqueous solubility and the ability to engage in specific binding interactions with biological targets. This compound provides a chiral, non-aromatic scaffold that can be elaborated to explore three-dimensional chemical space, a key objective in modern drug discovery. nih.gov Its lactam and ester functionalities serve as convenient handles for introducing molecular diversity, allowing chemists to systematically modify the core structure to optimize potency, selectivity, and pharmacokinetic properties. This systematic exploration of structure-activity relationships (SAR) is fundamental to medicinal chemistry. vulcanchem.com The ability to generate a library of derivatives from this single chiral precursor accelerates the identification of lead compounds for various therapeutic targets.

| Feature | Utility in Medicinal Chemistry |

| Chiral Piperidine Core | Provides a three-dimensional scaffold, crucial for specific receptor interactions. |

| Lactam Functionality | Can be modified or retained for hydrogen bonding interactions with biological targets. |

| Ester Group | Allows for facile derivatization to modulate properties like solubility and cell permeability. |

Application in Receptor Antagonist Development (e.g., Orexin (B13118510) Receptors, SP Antagonists)

The piperidine scaffold is a key component in the design of antagonists for various G-protein coupled receptors (GPCRs), including orexin receptors, which are implicated in the regulation of sleep, wakefulness, and addictive behaviors. nih.govnih.gov While direct synthesis from this compound is not explicitly detailed in the provided sources, piperidine motifs are central to the structure of many orexin receptor antagonists. nih.gov The conformational rigidity of the piperidine ring helps to pre-organize the molecule into a bioactive conformation, leading to higher affinity and selectivity for the target receptor. The development of selective orexin-1 receptor (OX1R) antagonists is a promising strategy for treating addiction. nih.gov The chiral nature of this compound is particularly advantageous, as stereochemistry often plays a critical role in the potency and selectivity of receptor antagonists.

Scaffolds for CFTR Potentiators

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) potentiators are a class of drugs that enhance the function of the CFTR protein, which is defective in individuals with cystic fibrosis. frontiersin.org While the direct application of this compound as a scaffold for CFTR potentiators is an area of ongoing research, the development of novel, structurally diverse small molecules is crucial for identifying new therapeutic agents. nih.gov The piperidine core can serve as a foundational structure for building molecules with the appropriate three-dimensional arrangement of functional groups to interact with and modulate the activity of the CFTR protein. The aim is to discover compounds that can increase the probability of the CFTR channel being open, thereby restoring ion flow across the cell membrane. frontiersin.org

Intermediate in Total Synthesis of Natural Products and Bioactive Compounds

The enantiomerically pure nature of this compound makes it a valuable intermediate in the total synthesis of complex natural products, where precise control of stereochemistry is paramount.

Alkaloid Synthesis (e.g., Myrtine, Solenopsin (B1210030) A)

Piperidine alkaloids are a large and structurally diverse class of natural products with a wide range of biological activities. nih.gov this compound serves as a key precursor for the asymmetric synthesis of various alkaloids.

Myrtine: This quinolizidine (B1214090) alkaloid can be synthesized using strategies that involve chiral piperidine intermediates. The synthesis of (+) -myrtine has been achieved through multi-step sequences that establish the required stereocenters, often relying on chiral building blocks to set the initial stereochemistry. researchgate.net

Solenopsin A: This toxic alkaloid, found in the venom of fire ants, is a 2,6-disubstituted piperidine. wikipedia.org The synthesis of enantiopure solenopsin and its isomers often begins with chiral precursors to control the stereochemistry at the C2 and C6 positions of the piperidine ring. researchgate.net Synthetic routes can be designed to utilize the stereocenter present in this compound to direct the formation of the desired stereoisomer of the final natural product.

| Alkaloid | Structural Class | Relevance of Chiral Piperidine Precursor |

| Myrtine | Quinolizidine | Establishes the stereochemical foundation of the bicyclic core. |

| Solenopsin A | 2,6-Disubstituted Piperidine | Controls the relative and absolute stereochemistry of the two substituents on the piperidine ring. researchgate.net |

Design of Conformationally Constrained Peptides and Molecules

Incorporating rigid structural elements into peptides and other flexible molecules is a widely used strategy to enhance their biological activity, metabolic stability, and cell permeability. nih.gov The piperidine ring of this compound can serve as a scaffold to create conformationally constrained peptidomimetics. researchgate.net By replacing a flexible portion of a peptide with this rigid cyclic structure, it is possible to lock the molecule into a bioactive conformation, thereby increasing its affinity for its biological target. researchgate.net This approach is valuable in designing peptide-based drugs with improved therapeutic properties.

Structure Activity Relationship Sar Studies and Molecular Interactions in Silico and in Vitro Focus

In Vitro Biological Evaluation Related to Piperidinone Scaffold Activity

The biological potential of the piperidinone scaffold is vast, with derivatives demonstrating a wide range of activities, including antimicrobial and enzyme-inhibiting properties. In vitro assays are fundamental in quantifying this activity and establishing initial SAR.

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (M. tb) has intensified the search for new antitubercular drugs. nih.govnih.govnih.gov The piperidine (B6355638) and piperidinone scaffolds have emerged as promising starting points for the development of novel agents. nih.govnih.gov

Research has identified piperidinol-containing molecules as potent lead compounds against M. tuberculosis. nih.govnih.gov One such compound, PIPD1, and its analogs exhibit bactericidal activity against the M. tb strain mc26230 and a panel of MDR and XDR clinical isolates. nih.govnih.gov This suggests a mode of action distinct from most first- and second-line anti-tubercular drugs. nih.gov The target of these compounds was identified as MmpL3, an inner membrane-associated mycolic acid flippase, which is essential for the translocation of trehalose (B1683222) monomycolate across the inner membrane. nih.govnih.gov

Furthermore, piperidinothiosemicarbazone derivatives have shown significant activity against both standard and resistant M. tuberculosis strains, with minimum inhibitory concentrations (MIC) as low as 0.5–4 μg/mL. mdpi.com Studies on these compounds indicate that the basicity of substituents on the heteroaromatic ring may be crucial for their antituberculous activity. mdpi.com The inspiration for investigating piperidine-based structures also stems from the success of isoniazid, an antitubercular drug featuring a related pyridine (B92270) scaffold. nih.gov This has led to the rational design of various piperidine derivatives, including those incorporating benzimidazole (B57391) nuclei, to target enzymes like enoyl-acyl carrier protein (EACP) reductase. nih.gov

| Compound/Class | Target Organism | Activity/MIC | Mechanism of Action |

|---|---|---|---|

| PIPD1 (a piperidinol) | M. tuberculosis mc26230, MDR/XDR strains | MBC99 of 0.25 μg/ml | Inhibition of MmpL3 mycolic acid flippase. nih.gov |

| Piperidinothiosemicarbazone Derivatives | M. tuberculosis (standard & resistant strains) | MIC: 0.5–4 μg/mL | Not specified; basicity of substituents appears important. mdpi.com |

| 1,4-Substituted Piperidine Derivatives | M. tuberculosis H37Rv | Potent activity reported | Designed as EACP reductase inhibitors. nih.gov |

The piperidinone scaffold is a key component in the design of various enzyme inhibitors, targeting pathways crucial for cell survival and proliferation.

Proteasome Inhibition: The ubiquitin-proteasome pathway is a major system for protein degradation in eukaryotic cells and a validated target in cancer therapy. unito.it Piperidinone derivatives have been developed as potent proteasome inhibitors. nih.govnih.gov For instance, the bis-benzylidine piperidone RA190 covalently binds to cysteine 88 of the ubiquitin receptor RPN13, leading to the inhibition of proteasome function and the accumulation of polyubiquitinated proteins. nih.gov This induces endoplasmic reticulum stress-related apoptosis in cancer cells, including those resistant to other proteasome inhibitors like bortezomib. nih.gov Additionally, series of non-covalent piperidine-containing peptidyl derivatives have been synthesized and evaluated as proteasome inhibitors, with some compounds showing IC₅₀ values in the low nanomolar range against the 20S proteasome and anti-proliferation activities against multiple myeloma cell lines. nih.gov

β-Glucuronidase Inhibition: Gut bacterial β-glucuronidase (GUS) enzymes can reverse drug and hormone metabolism, leading to toxicity. nih.gov Therefore, inhibiting this enzyme is a therapeutic strategy. researchgate.netnih.gov Studies have explored piperazine-containing compounds as selective bacterial GUS inhibitors. nih.gov The inhibitory mechanism involves the formation of a covalent adduct between the substrate (glucuronic acid) and the nucleophilic amine of the piperazine (B1678402) ring within the enzyme's active site. nih.gov

Acetyl-CoA Carboxylase (ACC) Inhibition: While specific data on acetate (B1210297) kinase is limited, related enzymes like ACCs are important targets. ACCs are crucial for fatty acid synthesis, and their inhibition is a strategy for treating metabolic diseases. (4-piperidinyl)-piperazine derivatives have been identified as a recent series of ACC inhibitors. Structure-activity relationship studies have shown that these derivatives can have excellent cellular potency and oral bioavailability.

| Compound Class | Target Enzyme | Inhibition Data (IC₅₀) | Mode of Inhibition |

|---|---|---|---|

| Bis-benzylidine piperidone (RA190) | Proteasome (via RPN13) | Not specified | Covalent binding to Cys88 of RPN13. nih.gov |

| Peptidyl piperidine derivatives | 20S Proteasome | 0.8 ± 0.2 nM (most potent) | Non-covalent. nih.gov |

| Piperazine-containing inhibitors | Bacterial β-glucuronidase (GUS) | Potent inhibition reported | Covalent adduct formation with substrate. nih.gov |

| (4-piperidinyl)-piperazine derivatives | Acetyl-CoA Carboxylase (ACC) | Potent inhibition reported | Not specified. |

Computational Chemistry and Molecular Modeling

Computational techniques are indispensable tools for understanding the interactions between piperidinone-based ligands and their biological targets at a molecular level. These methods guide the rational design of more potent and selective compounds.

Molecular docking is widely used to predict the binding conformations and affinities of piperidinone derivatives within the active sites of target proteins. researchgate.net These in silico studies provide valuable insights that rationalize in vitro findings.

In the context of antitubercular agents, docking studies of a piperidinol-containing molecule (PIPD1) with a structural model of MmpL3 from M. tuberculosis revealed a specific binding cavity, corroborating the proposed mechanism of action. nih.govnih.gov Similarly, docking of novel piperidin-4-imine derivatives into the active site of the enoyl-acyl carrier protein (EACP) reductase enzyme (PDB: 1ZID) helped predict favorable interactions and binding energies, guiding the design of these potential antitubercular agents. nih.gov For anticancer applications, docking studies have shown that the N-atom of a benzimidazole ring in certain piperidone derivatives can form a hydrogen bond with the amino acid backbone of GLU-883 in the VEGFR-2 tyrosine kinase binding pocket, highlighting the importance of this feature for inhibitory activity.

The stereochemistry of the piperidine ring and its substituents plays a pivotal role in determining biological activity. nih.govmdpi.com Chiral natural products are typically biosynthesized in an enantiomerically pure form, and this chirality often dictates target binding, metabolism, and distribution. mdpi.com

Studies on various piperidin-4-one derivatives have demonstrated a clear stereochemical effect on their antibacterial, antifungal, and anthelmintic activities. nih.gov The conformation of the piperidine ring, which typically adopts a chair or distorted boat conformation, and the spatial orientation of its substituents are critical for proper interaction with the target. doi.org For example, in the development of analogues of the drug donepezil, which contains a 1,4-disubstituted piperidine core, it was found that additional substitutions on the piperidine ring could be accommodated in the binding pocket of its target, acetylcholinesterase. nih.gov This suggests that exploring stereochemical diversity could lead to an improved pharmacological profile. acs.orgnih.gov The differential activity between stereoisomers can be significant, often arising from a stereoselective uptake mechanism or a more favorable geometric fit within the target's binding site. mdpi.com

Structure-based drug design (SBDD) leverages 3D structural information of the biological target to design ligands with high affinity and selectivity. nih.gov This approach is frequently applied to the piperidinone scaffold to optimize lead compounds. acs.orgnih.gov By analyzing the crystal structure of a ligand-target complex, medicinal chemists can identify key interactions and unoccupied pockets that can be exploited to enhance binding.

For piperidinone derivatives, SBDD principles involve modifying the core scaffold and its substituents to improve interactions with target residues. This can include introducing hydrogen bond donors or acceptors, adding hydrophobic groups to fill specific pockets, or altering the stereochemistry for a better conformational fit. Computational tools such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) and pharmacophore modeling are often used in conjunction with SBDD. researchgate.net These methods build models that correlate the physicochemical properties of a series of compounds with their biological activity, helping to identify the key structural features required for potency. For example, a 3D-QSAR study on (4-piperidinyl)-piperazine derivatives as ACC inhibitors provided insights into the steric, electrostatic, and hydrophobic fields that govern their inhibitory activity, which in turn guided the design of novel, more potent inhibitors. This iterative cycle of design, synthesis, and testing is fundamental to modern drug discovery. arizona.edu

Characterization Techniques for Stereochemical and Structural Elucidation

Spectroscopic Methods for Structure Confirmation

Spectroscopic methods provide detailed information about the molecular structure, connectivity, and the chemical environment of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For (R)-methyl 6-oxopiperidine-3-carboxylate, ¹H and ¹³C NMR are used to confirm the presence of all key functional groups and to map the proton and carbon framework.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The expected chemical shifts (δ) for the protons of this compound in a solvent like CDCl₃ would be approximately:

-OCH₃ (methyl ester): A singlet peak around 3.7 ppm.

-NH (lactam): A broad singlet that can range from 6.0-8.0 ppm, depending on concentration and solvent.

H3 (methine at C3): A multiplet around 2.8-3.0 ppm.

H2 (methylene adjacent to NH): Multiplets around 3.2-3.4 ppm.

H4, H5 (methylene groups): A series of complex multiplets in the range of 1.9-2.5 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. The anticipated chemical shifts are:

C=O (ester carbonyl): ~172 ppm

C=O (lactam carbonyl at C6): ~170 ppm

-OCH₃ (methyl ester): ~52 ppm

C3 (chiral center): ~45-50 ppm

C2 (methylene adjacent to NH): ~40-45 ppm

C4, C5 (methylene groups): ~20-30 ppm

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. For methyl 6-oxopiperidine-3-carboxylate (Molecular Formula: C₇H₁₁NO₃, Molecular Weight: 157.17 g/mol ), high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

The predicted mass-to-charge ratios (m/z) for various adducts in electrospray ionization (ESI) are presented in the table below. uni.lu

| Adduct | Calculated m/z |

|---|---|

| [M+H]⁺ | 158.0812 |

| [M+Na]⁺ | 180.0631 |

| [M+K]⁺ | 196.0371 |

| [M+NH₄]⁺ | 175.1077 |

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination

Circular Dichroism (CD) spectroscopy is a critical technique for determining the absolute configuration of chiral molecules. nih.gov It measures the differential absorption of left and right circularly polarized light by a chiral sample. The resulting CD spectrum, a plot of this difference versus wavelength, is unique for a specific enantiomer and is a mirror image for its opposite enantiomer.

For this compound, the lactam chromophore is expected to give rise to a characteristic Cotton effect in the CD spectrum. The sign of this Cotton effect (positive or negative) is directly related to the absolute stereochemistry at the C3 chiral center. By comparing the experimentally obtained CD spectrum with theoretical calculations or with spectra of structurally similar compounds of known absolute configuration, the (R)-configuration can be unequivocally confirmed. While specific experimental CD data for this compound is not publicly available, this chiroptical technique remains a definitive method for stereochemical assignment. nih.gov

X-ray Crystallography for Relative and Absolute Stereochemistry

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed map of electron density can be generated, revealing the precise positions of all atoms.

This technique can unambiguously determine:

Connectivity: Confirming the covalent framework of the molecule.

Conformation: Revealing the preferred three-dimensional shape, such as the expected chair conformation of the piperidine (B6355638) ring. researchgate.net

Relative Stereochemistry: Defining the spatial relationship between different stereocenters within the molecule.

Absolute Stereochemistry: Through anomalous dispersion methods (e.g., using the Flack parameter), the absolute (R) or (S) configuration can be determined without reference to other chiral molecules.

Although a crystal structure for this compound itself is not reported in the Cambridge Structural Database, analysis of closely related piperidone structures confirms the tendency of the six-membered ring to adopt a stable chair conformation. researchgate.net Obtaining a single crystal of the title compound suitable for X-ray diffraction would provide the ultimate proof of its structure and absolute configuration.

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for assessing the chemical and enantiomeric purity of the compound.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for separating enantiomers and determining the enantiomeric excess (e.e.) of a chiral compound. The separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.

For the analysis of this compound, a common approach would involve using a CSP based on a polysaccharide derivative, such as cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support. The choice of mobile phase, typically a mixture of a hydrocarbon (like hexane) and an alcohol (like isopropanol), is optimized to achieve baseline separation of the (R) and (S) enantiomers. By integrating the peak areas of the two enantiomers, the enantiomeric excess can be accurately calculated, which is a critical quality attribute for any stereochemically pure compound.

Future Directions and Emerging Research Avenues in R Methyl 6 Oxopiperidine 3 Carboxylate Chemistry

Development of Novel Enantioselective Synthetic Methodologies

The synthesis of enantiomerically pure piperidinones is a critical challenge in pharmaceutical development, as different enantiomers of a drug can have vastly different pharmacological activities and side effects. google.com Consequently, a primary focus of future research is the development of more efficient and highly selective methods for synthesizing (R)-methyl 6-oxopiperidine-3-carboxylate and related δ-lactams.

Emerging strategies are moving beyond classical resolution and chiral pool synthesis towards more sophisticated catalytic asymmetric methods. One promising approach involves the use of artificial metalloenzymes. For instance, a monomeric streptavidin-rhodium(III) artificial metalloenzyme has been successfully employed for the asymmetric synthesis of α,β-unsaturated-δ-lactams through a tandem C-H activation and [4+2] annulation reaction. nih.govnih.gov This method achieves high yields (up to 99%) and excellent enantiomeric excess (up to 97%) under mild, aqueous conditions, offering a green and efficient alternative to traditional organic synthesis. nih.gov

Organocatalysis also presents a powerful tool for constructing chiral piperidine (B6355638) frameworks. Carbene-catalyzed intramolecular aza-Michael addition reactions have demonstrated good enantioselectivity and high yields in the synthesis of substituted piperidinones. nih.gov Furthermore, the catalytic enantioselective aza-Henry reaction is a key strategy for generating stereocenters with a high degree of diastereoselectivity and enantioselectivity in a single step, providing an efficient route to functionalized aminopiperidines. researchgate.net

Another innovative direction is the use of transition-metal catalysis. A rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with pyridine (B92270) derivatives has been developed to produce 3-substituted tetrahydropyridines with excellent enantioselectivity, which can then be converted to the corresponding piperidines. organic-chemistry.org The exploration of novel chiral ligands and catalytic systems, including those based on palladium and copper, continues to be an active area of research for the enantioselective synthesis of functionalized piperidines. nih.gov

| Methodology | Catalyst/System | Key Features | Reported Efficiency |

| Artificial Metalloenzyme Catalysis | Monomeric Streptavidin-Rh(III) | Tandem C-H activation/[4+2] annulation; Aqueous conditions | Up to 99% yield, 97% ee nih.gov |

| Organocatalysis | N-Heterocyclic Carbene (NHC) | Intramolecular aza-Michael addition | Good enantioselectivity and high yields nih.gov |

| Organocatalysis | Chiral Organocatalyst | Aza-Henry Reaction | High diastereo- and enantiocontrol researchgate.net |

| Transition-Metal Catalysis | Rhodium/Josiphos Ligand | Asymmetric Reductive Heck Reaction | High yield and excellent enantioselectivity organic-chemistry.org |

Exploration of New Biological Targets and Pre-Clinical Therapeutic Applications

Piperidinone derivatives are a well-established class of compounds with a broad range of biological activities. Future research will focus on identifying novel biological targets and advancing promising preclinical candidates based on the this compound scaffold into clinical development.

Oncology: A significant area of exploration is in cancer therapy. Novel piperidone and bispidine derivatives are being investigated for their ability to disrupt tumor growth by targeting polyamine metabolism, a pathway often dysregulated in cancer cells. aucegypt.edu Preclinical studies have shown that certain piperidone derivatives exhibit potent and selective cytotoxicity against various cancer cell lines, including colorectal, ovarian, leukemia, and myeloma, with minimal impact on normal, healthy cells. aucegypt.eduijamscr.comnih.gov The mechanisms of action are varied, with some compounds inducing apoptosis through the upregulation of p53 and Bax genes, while others act as inhibitors of key signaling pathways like JAK/STAT. nih.gov In vivo studies have confirmed the tumor growth inhibition of some piperidone derivatives, highlighting their therapeutic potential. ijamscr.com

Neurodegenerative Diseases: The piperidine scaffold is also being explored for the treatment of neurodegenerative diseases. Research has shown that certain piperidine-containing compounds possess neuroprotective and anti-inflammatory properties. nih.gov For instance, analogs of Rubiscolin-6, which incorporate a piperidine ring, have demonstrated the ability to protect neurons from toxin-induced injury and ameliorate inflammation in macrophages. nih.gov These effects are thought to be mediated through the inhibition of reactive oxygen species (ROS) generation and the activation of cell survival pathways like PI3-K/AKT/mTOR. nih.gov Additionally, some 6-hydroxybenzothiazol-2-carboxamides have shown promise as selective monoamine oxidase B (MAO-B) inhibitors with neuroprotective activity, a target relevant to Parkinson's disease. nih.gov

Other Therapeutic Areas: The versatility of the piperidinone core extends to other potential applications. Derivatives have been investigated for their antimicrobial activity, particularly against Mycobacterium tuberculosis. nih.gov The lipophilicity and basicity of the piperidine moiety appear to be important factors for activity. nih.gov Furthermore, piperine, a naturally occurring piperidine derivative, and its synthetic analogs are being explored as potential agonists for peroxisome proliferator-activated receptor γ (PPARγ), a key target in metabolic diseases. dovepress.com

| Therapeutic Area | Biological Target/Mechanism | Preclinical Findings | Relevant Compound Class |

| Oncology | Polyamine Metabolism, JAK/STAT pathway, p53/Bax upregulation | Selective cytotoxicity in cancer cells, tumor growth inhibition in vivo. aucegypt.eduijamscr.comnih.gov | Dissymmetric 3,5-bis(arylidene)-4-piperidones, 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones. ijamscr.comnih.gov |

| Neurodegenerative Diseases | MAO-B inhibition, PI3-K/AKT/mTOR pathway activation, anti-inflammatory | Neuroprotection against toxins, inhibition of ROS, reduction of inflammatory mediators. nih.govnih.gov | Rubiscolin-6 analogs, 6-hydroxybenzothiazol-2-carboxamides. nih.govnih.gov |

| Infectious Diseases | Undisclosed (likely cell wall/membrane related) | Activity against M. tuberculosis strains. nih.gov | Piperidinothiosemicarbazones. nih.gov |

| Metabolic Diseases | PPARγ Agonism | Activation of PPARγ in vitro. dovepress.com | Piperine derivatives. dovepress.com |

Advanced Computational Approaches in Piperidinone Chemistry

Computational chemistry is becoming an indispensable tool for accelerating research in piperidinone chemistry. By providing insights into molecular structure, reactivity, and biological interactions, computational methods can guide synthetic efforts and drug design.

Density Functional Theory (DFT) is widely used to study the electronic and geometric properties of piperidone derivatives. These calculations can predict molecular shapes, electronic distributions, and the energies of frontier molecular orbitals (HOMO-LUMO), which are crucial for understanding the stability and reactivity of these compounds. lookchem.com DFT can also be used to elucidate reaction mechanisms, for example, by calculating the transition state energies in synthetic pathways, thereby aiding in the optimization of reaction conditions.

Molecular docking is another powerful computational technique that is used to predict the binding modes and affinities of piperidinone derivatives to their biological targets. This approach has been used to study the interactions of piperidone-based compounds with various proteins, providing insights into their structure-activity relationships (SAR). ijamscr.comnih.gov For instance, docking studies have helped to rationalize the anticancer activity of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones by identifying key interactions with the active sites of target proteins in hematological cancers. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies are employed to build mathematical models that correlate the chemical structure of piperidinone derivatives with their biological activity. ijamscr.com These models can then be used to predict the activity of newly designed compounds, helping to prioritize synthetic targets. In conjunction with docking, QSAR provides a comprehensive in silico framework for optimizing the anticancer potency and selectivity of piperidone derivatives. ijamscr.com Furthermore, computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are increasingly being used to assess the drug-like properties of these compounds at an early stage of development, reducing the likelihood of late-stage failures. nih.gov

Integration of Artificial Intelligence and Machine Learning in Synthetic Design

The convergence of artificial intelligence (AI) and chemistry is set to revolutionize the synthesis and design of complex molecules like this compound. AI and machine learning (ML) are being applied to address key challenges in synthetic planning, reaction optimization, and the discovery of novel bioactive molecules.

Machine learning models are also being developed to predict the outcome of chemical reactions, including enantioselectivity. By training on datasets that include information about catalysts, substrates, and reaction conditions, these models can predict the enantiomeric excess of a reaction with a high degree of accuracy. This predictive capability is particularly valuable in the context of asymmetric catalysis, where it can guide the selection of the optimal chiral catalyst and reaction conditions to achieve the desired stereoisomer of a piperidinone derivative.

Furthermore, generative AI models are being used for de novo drug design. These models can generate novel molecular structures with desired pharmacological properties by learning from the chemical space of known active compounds. This approach can be used to design new piperidinone-based drug candidates with improved potency, selectivity, and pharmacokinetic profiles. The integration of generative models with property prediction algorithms allows for the rapid virtual screening and optimization of these novel structures before they are synthesized, significantly accelerating the drug discovery process.

| AI/ML Application | Function | Impact on Piperidinone Chemistry |

| Retrosynthesis Prediction | Proposes synthetic routes for target molecules. researchgate.net | Accelerates the design of efficient and novel synthetic pathways for complex chiral piperidinones. |

| Enantioselectivity Prediction | Predicts the stereochemical outcome of asymmetric reactions. | Guides the selection of catalysts and conditions to maximize the yield of the desired (R)-enantiomer. |

| De Novo Drug Design | Generates novel molecular structures with desired properties. | Enables the discovery of new piperidinone-based drug candidates with optimized activity and ADMET profiles. |

| Reaction Optimization | Identifies optimal reaction conditions (e.g., temperature, solvent). | Reduces the experimental effort required to develop high-yielding and selective synthetic methods. |

Q & A

Q. How can mixed-methods research designs enhance the interpretation of structure-activity relationships (SAR) for this compound?

- Methodological Answer: Integrate quantitative SAR (QSAR) models with qualitative molecular docking simulations. Use thematic analysis to identify patterns in bioassay data, and triangulate findings with free-energy perturbation (FEP) calculations. Publish datasets in FAIR-compliant repositories (e.g., ChEMBL) to facilitate meta-analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.